molecular formula C22H15Cl2N3O3S B5181583 N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide

N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide

Cat. No.: B5181583
M. Wt: 472.3 g/mol
InChI Key: DFRHEUXKBKXNCC-UHFFFAOYSA-N
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Description

N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide is a complex organic compound with a molecular formula of C22H15Cl2N3O3S and a molecular weight of 472.34 g/mol . This compound is characterized by the presence of a benzoxazole ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms. The compound also features dichloro-substituted phenyl groups and a methoxybenzamide moiety, making it a unique and versatile molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions . The resulting benzoxazole intermediate is then subjected to chlorination to introduce the dichloro substituents at the 5 and 7 positions.

The next step involves the coupling of the dichlorobenzoxazole with a phenyl isothiocyanate derivative to form the carbamothioyl linkage . This reaction is typically carried out in the presence of a base such as triethylamine to facilitate the nucleophilic attack on the isothiocyanate group. Finally, the methoxybenzamide moiety is introduced through an amidation reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzamide moiety, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O3S/c1-29-16-4-2-3-13(9-16)20(28)27-22(31)25-15-7-5-12(6-8-15)21-26-18-11-14(23)10-17(24)19(18)30-21/h2-11H,1H3,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRHEUXKBKXNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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